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SIRT6 Enzymatic Assays: Technical Support
Center
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals optimize

their in vitro SIRT6 enzymatic assays.

Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for a SIRT6 enzymatic assay?

A1: The optimal pH for SIRT6 assays is typically between 7.4 and 8.0.[1][2][3][4] The choice of

buffer can significantly impact enzyme activity. While phosphate buffers have been used[5],

high concentrations can be inhibitory[6]. Commonly used and recommended buffers are Tris-

HCl and HEPES.[1][2][3] It is crucial to maintain a stable pH throughout the experiment, as

deviations can alter the enzyme's protein structure and reduce its catalytic effectiveness.[7][8]

Q2: What are the key components of a SIRT6 assay buffer?

A2: A typical SIRT6 assay buffer contains a buffering agent (e.g., 50 mM Tris-HCl or HEPES),

salts (e.g., 137-150 mM NaCl, 2.7 mM KCl), a magnesium source (e.g., 1 mM MgCl₂), and a

reducing agent like Dithiothreitol (DTT, typically 1-10 mM) to maintain enzyme stability.[1][2][3]
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[4] Bovine Serum Albumin (BSA) is also sometimes included at around 0.2 mg/ml to prevent

enzyme adsorption to surfaces and stabilize its structure.[3]

Q3: What concentration of NAD⁺ and substrate should I use?

A3: The concentration of NAD⁺ and the acetylated substrate should be optimized based on the

specific assay format and research question. For general activity assays, NAD⁺ concentrations

typically range from 0.2 mM to 3.2 mM.[1][2][5][9] The Kₘ of SIRT6 for NAD⁺ has been

reported to be approximately 140-310 µM, so using a concentration well above this value

ensures the enzyme is not limited by its co-substrate.[2][3][9] Substrate concentrations (e.g.,

H3K9Ac peptide) often range from 40 µM to 150 µM.[1] For kinetic studies, concentrations

should vary around the Kₘ value.[5]

Q4: Can detergents affect my SIRT6 assay?

A4: Yes, detergents can significantly impact SIRT6 activity. Ionic detergents, such as those in

RIPA buffer, can denature the enzyme and attenuate its activity.[10] It is recommended to use

non-ionic detergents like Triton-X 100 or NP-40 if a detergent is necessary for your

experimental setup, as they are less disruptive to the enzyme's structure.[10]

Q5: What are common endogenous activators and inhibitors of SIRT6 I should be aware of?

A5: SIRT6 activity can be modulated by several endogenous molecules. Free fatty acids

(FFAs) have been identified as endogenous activators of SIRT6's deacetylase activity in vitro.

[11][12][13] Conversely, nicotinamide, a byproduct of the sirtuin deacetylation reaction, is a

well-known inhibitor of SIRT6 activity.[11][14][15] It's important to consider that the

accumulation of nicotinamide during the assay can lead to product inhibition.
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Table 1: Comparison of Recommended Buffer Conditions for SIRT6 Assays
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Buffer Component
Concentration
Range

Source / Purpose Reference

Buffering Agent

Tris-HCl 50 mM General Assay Buffer [1][2][4]

HEPES 20 - 50 mM
Lysis & Reaction

Buffer
[3][16]

Phosphate 10 - 100 mM General Assay Buffer [1][5]

pH 7.4 - 8.0 Optimal Range [1][2][3][5]

Salts

NaCl 100 - 150 mM Isotonicity [1][2]

KCl 2.7 mM Isotonicity [2]

Potassium Acetate 0.1 M Lysis Buffer [16]

Additives

DTT 1 - 10 mM Reducing Agent [1][3]

MgCl₂ 1 - 2 mM Divalent Cation [2][16]

BSA 0.2 mg/mL Enzyme Stabilization [3]

Table 2: Kinetic Parameters and Reagent Concentrations
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Parameter Value
Substrate / Co-
substrate

Reference

Kₘ for NAD⁺ ~140 - 310 µM [2][3][9]

Kₘ for Peptide ~600 µM

p53 sequence: Arg-

His-Lys-Lys(ε-acetyl)-

AMC

[2][9]

Recommended

[NAD⁺]
0.5 - 3.2 mM

For general activity

assays
[1][5]

Recommended

[Substrate]
40 - 150 µM H3K9Ac peptide [1]

Recommended

[SIRT6]
0.05 µg/µL

Recombinant SIRT6-

GST or SIRT6-HIS
[1]

Experimental Workflows & Protocols
The following diagram illustrates a typical workflow for a fluorometric SIRT6 activity assay, from

reagent preparation to data analysis.
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Step 1: Reagent Preparation

Step 2: Assay Execution

Step 3: Data Acquisition & Analysis

Prepare Assay Buffer
(Tris-HCl, NaCl, DTT, etc.)

Dilute SIRT6 Enzyme
(Keep on ice)

Prepare Substrate Solution
(Peptide + NAD⁺)

Initiate Reaction
(Add Substrate Solution)

 Add to plate

Dispense Reagents into
96-well Plate (Buffer, Enzyme,

Inhibitor/Activator)

Pre-incubate at 37°C

Incubate at 37°C
(30-90 min)

Add Developer/Stop Solution

 Proceed to read

Incubate at RT

Measure Fluorescence
(e.g., Ex/Em = 355/460 nm)

Calculate Activity
(Subtract background, normalize)

Click to download full resolution via product page

Caption: General workflow for a fluorometric SIRT6 enzymatic assay.
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Protocol 1: Fluorometric SIRT6 Deacetylation Assay
This protocol is adapted from commercially available kits and published methods for screening

SIRT6 activators or inhibitors.[1][2][9]

Reagent Preparation:

1X Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7

mM KCl, and 1 mM MgCl₂.[2] Just before use, add DTT to a final concentration of 1 mM.

SIRT6 Enzyme: Thaw recombinant human SIRT6 on ice and dilute to the desired

concentration (e.g., 0.1 µg/µL) with 1X Assay Buffer. Keep the diluted enzyme on ice.

Substrate Solution: Prepare a solution containing the fluorogenic peptide substrate (e.g.,

p53-AMC based peptide) and NAD⁺ in 1X Assay Buffer. Final concentrations in the assay

are typically 400 µM for the peptide and 3 mM for NAD⁺.[9]

Test Compounds: Dissolve inhibitors or activators in a suitable solvent (e.g., DMSO) and

dilute with 1X Assay Buffer.

Assay Procedure:

Add 25 µL of 1X Assay Buffer to each well of a white 96-well plate.

Add 5 µL of diluted SIRT6 enzyme to the appropriate wells.

Add 5 µL of the test compound dilution or solvent control to the wells.

To initiate the reaction, add 15 µL of the Substrate Solution to all wells.

Cover the plate and incubate on a shaker for 45-60 minutes at 37°C.[1][9]

Signal Development and Measurement:

Add 50 µL of Stop/Developing Solution (containing a developer and the sirtuin inhibitor

nicotinamide to stop the reaction) to each well.

Incubate at 37°C for an additional 30 minutes.[1]
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Measure the fluorescence using a plate reader with excitation at 350-380 nm and

emission at 440-465 nm.[1][2]

Data Analysis:

Subtract the fluorescence of the "no enzyme" control from all other readings.

Calculate the percent inhibition or activation relative to the "enzyme + solvent" control.

Troubleshooting Guide
Encountering issues with your assay? This guide addresses common problems and provides

actionable solutions.
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Reagent Issues Assay Condition Issues

Low or No SIRT6 Activity

Is the enzyme active?

- Check storage (-80°C).
- Avoid repeated freeze-thaw cycles.

- Run a positive control with a known activator.

Check Enzyme First

Is the buffer optimal?

- Confirm pH is 7.4-8.0.
- Avoid high phosphate.

- Ensure DTT was added fresh.

Check Conditions

Is NAD⁺ intact?

- NAD⁺ degrades in solution.
- Prepare fresh from powder or use fresh aliquots.

Is the substrate correct?

- Confirm peptide sequence and modification.
- Check for degradation.

Are inhibitors present?

- Nicotinamide is a product inhibitor.
- Avoid ionic detergents.

- Test for compound interference.

Are incubation times/temps correct?

- Incubate at 37°C.
- Ensure sufficient time (30-90 min).

Click to download full resolution via product page

Caption: Troubleshooting decision tree for low SIRT6 activity.

Q: Why is my SIRT6 activity unexpectedly low or absent?

A: Enzyme Inactivity:

Improper Storage: Recombinant SIRT6 should be stored at -80°C.[9] Repeated freeze-thaw

cycles can significantly decrease its activity. It is best to aliquot the enzyme upon receipt and

thaw a fresh aliquot for each experiment.[17]
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Degradation: Ensure a reducing agent like DTT is present in the buffer to prevent oxidative

damage.[3]

A: Sub-optimal Assay Conditions:

Incorrect pH: SIRT6 activity is sensitive to pH. Verify that your buffer pH is within the optimal

7.4-8.0 range.[1][2]

Reagent Degradation: NAD⁺ is unstable in solution; prepare it fresh before use.[18] Similarly,

ensure the peptide substrate has not degraded.

Presence of Inhibitors: Nicotinamide, a reaction product, can inhibit SIRT6.[11] If your test

compounds are dissolved in buffers containing ionic detergents, this could also inhibit the

enzyme.[10] Some commercial assay kits include nicotinamide in the stop solution to

terminate the enzymatic reaction.[9]

Q: My fluorescence/signal is high in the "no enzyme" control wells. What should I do?

A: Substrate Instability or Contamination:

The fluorogenic substrate may be unstable and breaking down spontaneously. This can

sometimes be observed in "No NAD⁺" control assays as well.[17]

Your enzyme sample or other reagents might be contaminated with proteases or peptidases

that can cleave the substrate, leading to a false positive signal.[17] Consider using fresh

reagents and protease inhibitors during protein purification if applicable.

Q: The results from my inhibitor/activator screen are not reproducible. Why?

A: Compound Interference or Insolubility:

The test compounds may be interfering with the assay components. Some compounds can

absorb light at the excitation/emission wavelengths or directly quench fluorescence. It is

advisable to run a control to test for such interference.[2]

The compound may have poor solubility in the assay buffer, leading to inconsistent

concentrations in the well. Ensure the final solvent concentration (e.g., DMSO) is low and
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consistent across all wells. High solvent concentrations can also affect enzymatic activity.

SIRT6 Signaling & Reaction Mechanism
The diagram below illustrates the NAD⁺-dependent deacetylation reaction catalyzed by SIRT6.

Reaction Products

SIRT6

Deacetylated Substrate
 Catalyzes

Nicotinamide (NAM)
(Inhibitor)

 Releases

O-Acetyl-ADP-Ribose
 Releases

Acetylated Substrate
(e.g., H3K9Ac)

NAD⁺
 Inhibits

Click to download full resolution via product page

Caption: The SIRT6-catalyzed deacetylation reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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